molecular formula C6H12O3S B8621763 1-(Isopropylsulfonyl)propan-2-one

1-(Isopropylsulfonyl)propan-2-one

Cat. No.: B8621763
M. Wt: 164.22 g/mol
InChI Key: NZUZVTGRLAOMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isopropylsulfonyl)propan-2-one is a ketone derivative featuring an isopropylsulfonyl (-SO₂-iPr) substituent. Its molecular formula is C₆H₁₂O₃S, with a molecular weight of 164.22 g/mol.

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

1-propan-2-ylsulfonylpropan-2-one

InChI

InChI=1S/C6H12O3S/c1-5(2)10(8,9)4-6(3)7/h5H,4H2,1-3H3

InChI Key

NZUZVTGRLAOMPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Propylsulfanyl)propan-2-one

  • Molecular Formula : C₁₀H₁₅BO₂S (exact formula unclear due to typographical inconsistencies in ).
  • Key Differences :
    • The sulfanyl (-S-) group in this compound is less electron-withdrawing than the sulfonyl (-SO₂-) group in the target compound.
    • Sulfanyl groups are more nucleophilic, enabling thiol-like reactivity (e.g., oxidation to disulfides), whereas the sulfonyl group enhances stability and acidity of adjacent protons .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Molecular Formula : C₁₂H₁₃ClO.
  • Key Differences :
    • Substituents : A chlorophenyl (electron-withdrawing) and cyclopropyl (strain-inducing) group vs. the isopropylsulfonyl group.
    • Polarity : Lower polarity due to the absence of a sulfonyl group, leading to reduced water solubility compared to 1-(isopropylsulfonyl)propan-2-one.
    • Reactivity : The cyclopropane ring may engage in ring-opening reactions, whereas the sulfonyl group facilitates nucleophilic attacks at the carbonyl carbon .

1-(2-Iodophenyl)propan-2-one

  • Molecular Formula : C₉H₉IO.
  • Key Differences :
    • Substituent : A bulky iodine atom on the aromatic ring introduces steric and electronic effects distinct from the sulfonyl group.
    • Spectroscopic Properties : The iodine atom’s high atomic mass impacts NMR and mass spectrometry signals, aiding structural elucidation.
    • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the sulfonyl group in the target compound may stabilize intermediates in condensation reactions .

1-(Thiophen-2-yl)propan-1-one

  • Molecular Formula : C₇H₈OS.
  • Key Differences: Aromatic Heterocycle: The thiophene ring is electron-rich, enabling electrophilic substitutions, while the sulfonyl group in the target compound deactivates the ketone toward such reactions. Acidity: The α-protons in the target compound are more acidic due to the sulfonyl group’s electron-withdrawing nature, enhancing enolate formation .

(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)

  • Molecular Formula: C₈H₁₅NO.
  • Key Differences :
    • Basicity : The piperidine ring introduces amine functionality, making pelletierine basic and pharmacologically active (anti-helminthic).
    • Polarity : Lower than the sulfonyl-containing target compound, affecting bioavailability and metabolic pathways (e.g., O-demethylation as seen in ) .

Research Implications

  • Synthetic Utility : The sulfonyl group in this compound enhances its utility in polar reaction media and stabilization of transition states, contrasting with sulfur- or halogen-containing analogs.

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